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Compound of Interest |

6-Bromo-2-(3-
Compound Name: isobutoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B444416

Technical Guide: 6-Bromo-2-(3-
Isobutoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic
acid. The information is compiled for use in research and development settings, with a focus
on structured data, experimental protocols, and logical visualizations.

Core Chemical Properties

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a substituted quinoline
derivative. The quinoline scaffold is a key structural motif in many biologically active
compounds. The properties of this specific molecule are summarized below.

Data Summary

Quantitative and identifying data for the compound are presented in the table below for easy
reference. Note the existence of multiple CAS numbers in the literature for this structure, which
may indicate different suppliers or batches.
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Property Value Source(s)
Molecular Formula C20H18BrNOs [1]
Molecular Weight 400.27 g/mol [2]
Alternate M.W. 386.25 g/mol [1]
CAS Number 489451-29-8 [2]

445289-20-3 (for isopropoxy

analog)

Alternate CAS No.

[1]

6-bromo-2-(3-
IUPAC Name isobutoxyphenyl)quinoline-4-

carboxylic acid

CC(C)COC1=CC=CC(=C1)C2

SMILES =NC3=C(C=C(C=C3)Br)C(=C2
)C(=0)0

Physical Form Solid (predicted)

Hazard [rritant

[1]

Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through

multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[3][4][5]

Proposed Synthesis: The Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation

of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][6] This

method is a direct and efficient route for the target compound.

Reactants:

e 4-Bromoaniline

o 3-Isobutoxybenzaldehyde
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e Pyruvic acid

General Protocol:

e Mixing Reactants: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3-
isobutoxybenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.

 Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the mixture.

e Heating: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The reaction
progress should be monitored using thin-layer chromatography (TLC).[7]

e |solation: Upon completion, cool the mixture to room temperature. The product often
precipitates from the solution.

 Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold
solvent (e.g., ethanol) and then water to remove unreacted starting materials and impurities.
The product can be further purified by recrystallization from an appropriate solvent system
like ethanol/water or by column chromatography.[8]

Below is a diagram illustrating the logical workflow for this synthesis.
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Doebner Reaction Synthesis Workflow

Spectroscopic Characterization Protocols

While specific spectral data for this exact molecule is not publicly available, the following are
generalized protocols for acquiring the necessary data for structural confirmation of similar
bromoquinoline derivatives.[9]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR Acquisition: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-de or
CDCIls). Acquire the proton spectrum using a standard pulse sequence on a 300 or 400 MHz
spectrometer. Set the spectral width to 0-12 ppm and use a relaxation delay of 1-2 seconds.
[9] Expected signals would include aromatic protons on the quinoline and phenyl rings, a
singlet for the carboxylic acid proton (which may be broad), and signals corresponding to the
isobutoxy group (a doublet, a multiplet, and another doublet).

e 13C NMR Acquisition: Using the same sample, acquire a proton-decoupled 13C spectrum. The
spectral width should be set to approximately 0-200 ppm. A larger number of scans will be
required to achieve an adequate signal-to-noise ratio.[9]

2.2.2. Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by LC-MS.

« lonization: Use Electron lonization (EI) or Electrospray lonization (ESI).

o Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the
molecular ion peak due to the presence of bromine ("°Br and 8!Br isotopes in nearly equal
abundance).[9] This pattern is a key diagnostic feature for confirming the presence of
bromine in the structure.

Potential Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological
activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13]
The 2-aryl substitution is a common feature in compounds designed as kinase inhibitors.[14]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule inhibitors target protein kinases, which are crucial regulators of cell
signaling pathways involved in cell proliferation, differentiation, and survival.[15][16]
Overexpression or aberrant activation of certain kinases, such as Aurora kinases, is linked to
oncogenesis.[14] Given its structure, it is plausible that 6-Bromo-2-(3-
isobutoxyphenyl)quinoline-4-carboxylic acid could act as an ATP-competitive inhibitor of a
protein kinase.
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The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine
kinase (RTK) and the downstream Aurora Kinase (AURKA), a common target in cancer
therapy. An inhibitor molecule, such as the one described, could potentially block the ATP-
binding pocket of AURKA, preventing the phosphorylation of downstream substrates and
thereby inhibiting mitotic progression and cell proliferation.[15][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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